molecular formula C8H11NOS B2511200 2-Cyclobutoxy-4-methyl-1,3-thiazole CAS No. 2176124-48-2

2-Cyclobutoxy-4-methyl-1,3-thiazole

Cat. No.: B2511200
CAS No.: 2176124-48-2
M. Wt: 169.24
InChI Key: AEHAOTJZJIXEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclobutoxy-4-methyl-1,3-thiazole is a high-purity chemical compound provided for research and development purposes. As a derivative of the 1,3-thiazole heterocycle, this molecule serves as a valuable scaffold in various scientific investigations, particularly in the field of medicinal chemistry. Thiazole derivatives are extensively studied due to their wide spectrum of biological activities, which include potential antimicrobial, anticancer, and anti-inflammatory properties . The structural motif of the thiazole ring is a privileged structure found in several FDA-approved drugs and is crucial in the design of new therapeutic agents . The specific substitution pattern of a cyclobutoxy group at the 2-position and a methyl group at the 4-position makes this compound a versatile intermediate or building block for the synthesis of more complex molecules. Researchers can utilize it in structure-activity relationship (SAR) studies, as a precursor in organic synthesis, or in the development of novel materials. Its applications may extend to areas such as pharmaceutical development, agrochemical research, and as a ligand in catalysis. Please note: This product is intended for research use only within a laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclobutyloxy-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-6-5-11-8(9-6)10-7-3-2-4-7/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHAOTJZJIXEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclobutoxy 4 Methyl 1,3 Thiazole and Analogues

Strategies for Constructing the 1,3-Thiazole Core

The formation of the 1,3-thiazole ring is a well-explored area of heterocyclic chemistry, with several reliable methods available. For the synthesis of 2,4-disubstituted thiazoles, the Hantzsch reaction and cyclization reactions involving thiourea (B124793) are particularly prominent.

Hantzsch Reaction and its Adaptations for 2,4-Disubstituted Thiazoles

The Hantzsch thiazole (B1198619) synthesis, first described in 1887, remains a cornerstone for the preparation of thiazole derivatives. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comijper.org This method is highly versatile for producing a wide range of substituted thiazoles. researchgate.netnih.gov

The mechanism of the Hantzsch synthesis typically begins with the S-alkylation of the thioamide by the α-haloketone. ijper.orgyoutube.com This is followed by an intramolecular condensation to form a hydroxythiazoline intermediate, which then dehydrates to yield the aromatic thiazole ring. ijper.orgyoutube.com The reaction is often carried out with heating and can be influenced by the reaction conditions, such as the acidity of the medium. youtube.comrsc.org For instance, performing the reaction under acidic conditions can alter the regioselectivity of the final product. rsc.org

Modern adaptations of the Hantzsch synthesis aim to improve efficiency and environmental friendliness. These include the use of catalysts such as silica-supported tungstosilisic acid and carrying out the reaction under ultrasonic irradiation or in microreactor systems. nih.gov

Cyclization Reactions Involving Thiourea or Thiosemicarbazides with α-Haloketones

A widely used and efficient method for synthesizing 2-aminothiazoles and related structures involves the reaction of thiourea or its derivatives with α-haloketones. ijsrst.comacs.org This reaction is a variation of the Hantzsch synthesis and provides direct access to the 2-amino-4-substituted thiazole core. ijsrst.com The reaction of thiosemicarbazones with α-haloketones can also be employed to produce 2-hydrazinothiazole derivatives. tandfonline.comnih.gov

The process generally involves the reaction of an α-haloketone with thiourea, leading to the formation of a 2-aminothiazole (B372263). ijsrst.comacs.org The reaction is robust and can be performed under various conditions, including solvent-free and catalyzed reactions. nih.gov For example, a one-pot, three-component condensation of an α-haloketone, thiourea, and a substituted benzaldehyde (B42025) can yield highly functionalized thiazole derivatives. nih.gov

Key Features of Hantzsch Thiazole Synthesis and its Variants
Reaction TypeReactantsKey IntermediatesProductsRelevant Findings
Classical Hantzsch Synthesisα-Haloketone, ThioamideHydroxythiazoline2,4-Disubstituted ThiazolesA foundational method for thiazole synthesis, first described in 1887. synarchive.comijper.org
Thiourea Cyclizationα-Haloketone, Thiourea-2-Amino-4-substituted ThiazolesA direct and efficient route to 2-aminothiazoles. ijsrst.comacs.org
Thiosemicarbazide Cyclizationα-Haloketone, Thiosemicarbazone-2-HydrazinothiazolesYields thiazoles with a hydrazine (B178648) moiety at the 2-position. tandfonline.comnih.gov
Modern Adaptationsα-Haloketone, Thioamide/Thiourea-Substituted ThiazolesEmploy catalysts and alternative energy sources to improve efficiency. nih.gov

Novel Catalytic Approaches for Thiazole Synthesis

Recent advancements in organic synthesis have led to the development of novel catalytic methods for constructing the thiazole ring, often avoiding the use of traditional, sometimes toxic, reagents. These methods offer milder reaction conditions and broader substrate scope.

Copper-catalyzed reactions have emerged as a powerful tool for thiazole synthesis. osi.lvorganic-chemistry.org For example, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a facile route to thiazoles. organic-chemistry.org Another approach involves the copper-catalyzed tandem S- and N-arylation reactions to form fused thiazole systems. osi.lv

Iridium-catalyzed C-H insertion reactions of sulfoxonium ylides represent another innovative strategy for synthesizing thiazoles. nih.gov This method is notable for its tolerance of various functional groups. nih.gov Furthermore, recent research has demonstrated that Brønsted acids can mediate the insertion of thioureas/thioamides into sulfoxonium ylides to produce thiazoles under mild, metal-free conditions. rsc.org

Introduction of the Cyclobutoxy Moiety

Once the thiazole core is established, the next critical step is the introduction of the cyclobutoxy group. This is typically achieved through etherification reactions, and the synthesis of the cyclobutane (B1203170) ring itself is a key consideration.

Etherification Reactions for Cyclobutoxy Linkages

The formation of the ether linkage between the thiazole ring and the cyclobutane moiety is commonly achieved through Williamson ether synthesis or related etherification protocols. organic-chemistry.orgyoutube.commasterorganicchemistry.com The Williamson synthesis involves the reaction of an alkoxide with a primary alkyl halide. youtube.com In the context of 2-cyclobutoxy-4-methyl-1,3-thiazole, this would typically involve the reaction of a 2-hydroxy-4-methylthiazole derivative with a cyclobutyl halide or a similar electrophile.

Alternatively, copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, can be employed to form aryl ethers. organic-chemistry.org These methods are particularly useful for coupling alcohols with aryl halides. organic-chemistry.org Palladium-catalyzed cross-coupling reactions also offer a route to aryl ethers from aryl halides or triflates and alcohols.

Strategies for Incorporating Cyclobutane Ring Systems

The cyclobutane ring, a strained four-membered carbocycle, is an increasingly important structural motif in medicinal chemistry. nih.gov Its synthesis can be challenging but various strategies have been developed. rsc.orgresearchgate.net

Synthesis of Related 2,4-Disubstituted and Fused Thiazole Derivatives

The construction of the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, can be achieved through various synthetic routes. bepls.com These methods often allow for the introduction of a wide range of substituents at the 2 and 4 positions, leading to a vast library of thiazole analogues.

Pathways for Diverse Thiazole Substitutions

The classical Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides, remains a cornerstone for preparing 2,4-disubstituted thiazoles. bepls.comresearchgate.netbenthamdirect.com This method's versatility allows for the incorporation of various functional groups, depending on the choice of starting materials. For instance, reacting substituted thioamides with appropriately substituted phenacyl bromides in a suitable solvent like absolute ethanol (B145695) can yield a series of 2,4-disubstituted thiazoles. benthamdirect.com

Alternative strategies have been developed to overcome the limitations of the Hantzsch synthesis, such as the use of toxic α-haloketones. bepls.com These include reactions of thioamides with ketones, α-diazoketones, α,β-unsaturated carbonyl compounds, alkynes, alkenes, β-keto esters, and nitroepoxides. bepls.com A Brønsted acid-catalyzed cyclization of α-diazoketones with (thio)amides or thioureas offers a metal-free and mild approach to 2,4-disubstituted oxazoles and thiazoles. acs.org This method demonstrates good functional group tolerance and provides the desired products in good to excellent yields. acs.org

Furthermore, the synthesis of fused thiazole derivatives, where the thiazole ring is part of a larger polycyclic system, has garnered significant attention. nih.gov These compounds can be prepared through various strategies, including the reaction of epoxy-ketones with thiourea or thioamide derivatives. nih.gov For example, an efficient synthesis of thiazole-fused bisnoralcohol derivatives has been achieved using acetic acid as both a promoter and solvent. acs.org This reaction proceeds through the interaction of an epoxyketone with different thiourea derivatives. acs.org The synthesis of fused thiopyrano[2,3-d]thiazoles has also been reported via a hetero-Diels-Alder reaction. tandfonline.com

The table below summarizes various synthetic approaches for diverse thiazole substitutions.

Starting MaterialsReagents/ConditionsProduct TypeReference(s)
α-Haloketones, Thioureas/ThioamidesRefluxing alcohol2,4-Disubstituted thiazoles scispace.com
Substituted amides/thioamides, Substituted phenacyl bromideAbsolute ethanol2,4-Disubstituted oxazoles and thiazoles benthamdirect.com
α-Diazoketones, (Thio)amides/ThioureasTrifluoromethanesulfonic acid (TfOH) catalyst2,4-Disubstituted oxazoles and thiazoles acs.org
Epoxy-ketone, Thiourea/Thioamide derivativeAcetic acidFused thiazole derivatives nih.govacs.org
Benzylamines, Acetophenones, Sulfur powderBrønsted acid2,4-Disubstituted thiazoles researchgate.net
Nitriles, 1,4-Dithiane-2,5-diolMicrowave heating2-Substituted thiazoles nih.gov

Multicomponent and Environmentally Benign Reactions in Thiazole Synthesis

In recent years, there has been a significant shift towards the development of green and sustainable synthetic methodologies for thiazole derivatives. nih.govresearchgate.net This includes the use of multicomponent reactions (MCRs), which offer the advantage of synthesizing complex molecules in a single step from three or more starting materials, thereby reducing waste and improving efficiency. scispace.comresearchgate.net

Several environmentally benign approaches have been reported, such as one-pot multicomponent procedures for the synthesis of substituted Hantzsch thiazole derivatives. mdpi.com These reactions can be carried out using reusable catalysts like silica-supported tungstosilisic acid under conventional heating or ultrasonic irradiation, offering high yields and shorter reaction times. mdpi.com Solvent-free conditions have also been successfully employed for the synthesis of thiazole derivatives, further enhancing the environmental credentials of the process. scispace.com

The use of green solvents, such as water or acetic acid, is another key aspect of environmentally friendly thiazole synthesis. bepls.comnih.gov For example, a multicomponent reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides has been successfully carried out in water using KF/Clinoptilolite nanoparticles as a catalyst, producing thiazole derivatives in good to excellent yields. benthamdirect.com Chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has also been developed, utilizing enzymes like trypsin from porcine pancreas to catalyze the reaction under mild conditions. nih.gov

The following table highlights some of the multicomponent and environmentally benign reactions used in thiazole synthesis.

Reaction TypeKey FeaturesCatalyst/SolventProduct TypeReference(s)
One-pot multicomponent condensationHigh yield, shorter reaction time, reusable catalystSilica supported tungstosilisic acid / Conventional heating or ultrasonic irradiationSubstituted Hantzsch thiazole derivatives mdpi.com
One-pot multicomponent reactionSolvent-free conditions, reduced reaction times, higher yieldsNoneThiazole derivatives scispace.com
Multicomponent reactionGreen solvent, good to excellent yields, short reaction timeKF/Clinoptilolite nanoparticles / WaterThiazole derivatives benthamdirect.com
Chemoenzymatic one-pot multicomponent synthesisMild enzyme-catalyzed conditions, high yieldsTrypsin from porcine pancreas / EthanolThiazole derivatives nih.gov
Domino reactionEnvironmentally recommended green solvent, no external reagentAcetic acidFused-thiazole derivatives nih.gov
Multicomponent reactionRoom temperature, metal and additive-free, recyclable solvent1,1,1,3,3,3-hexafluoroisopropanol (HFIP)Pyrazole-linked thiazoles acs.org

Advanced Structural Elucidation and Molecular Characterization

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Molecular Architecture

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid. This powerful technique provides definitive proof of a molecule's connectivity and stereochemistry. However, a thorough search of the current scientific literature and crystallographic databases reveals no published single-crystal X-ray diffraction data for 2-Cyclobutoxy-4-methyl-1,3-thiazole. Therefore, the following subsections, which would typically detail the crystallographic parameters, are presented to outline the type of information that would be obtained from such an analysis.

Determination of Crystal System and Space Group

The initial step in SCXRD analysis involves the determination of the crystal system and space group, which describe the symmetry of the unit cell and the arrangement of molecules within it. This information is fundamental to solving the crystal structure. As no experimental data is available, the crystal system and space group for this compound remain undetermined.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A complete SCXRD study would provide a precise measurement of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data is critical for understanding the geometry of the thiazole (B1198619) and cyclobutoxy rings and how they are connected. Without experimental data, these structural parameters are not known.

Investigation of Intramolecular and Intermolecular Hydrogen Bonding

The presence and nature of hydrogen bonds are key to understanding the supramolecular assembly and crystal packing of a compound. An SCXRD analysis would reveal any intramolecular hydrogen bonds that stabilize the molecular conformation and any intermolecular hydrogen bonds that dictate how the molecules arrange themselves in the crystal lattice. In the absence of a crystal structure, no information on the hydrogen bonding network of this compound can be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. Despite its importance, a comprehensive search of the scientific literature has not yielded any published ¹H or ¹³C NMR spectroscopic data for this compound. The following sections describe the expected analyses that would be performed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the methyl group, the thiazole ring, and the cyclobutoxy group. The chemical shifts (δ) would indicate the electronic environment of each proton, while the coupling patterns (spin-spin splitting) would reveal the connectivity between neighboring protons. This analysis would be instrumental in confirming the presence and arrangement of the different functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

The ¹³C NMR spectrum would provide complementary information to the ¹H NMR spectrum by showing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the thiazole ring, the methyl group, and the cyclobutoxy ring would provide further confirmation of the molecular structure.

Infrared (IR) and Mass Spectrometry for Molecular Confirmation

Infrared (IR) Spectroscopy: The IR spectrum provides information about the types of bonds present in a molecule. For this compound, key characteristic absorption bands would be expected for:

C-O-C stretching of the ether linkage, typically in the 1250-1000 cm⁻¹ region.

C=N stretching of the thiazole ring, around 1650-1550 cm⁻¹.

C-H stretching of the alkyl (methyl and cyclobutyl) groups, just below 3000 cm⁻¹.

C-S stretching, which can be weak and appear in the fingerprint region.

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound (Molecular Formula: C₉H₁₃NOS), the molecular ion peak [M]⁺ would be expected at m/z 183.08. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. Common fragmentation patterns would likely involve the loss of the cyclobutyl group or cleavage of the ether bond.

Conformational Studies and Stereochemical Analysis

The three-dimensional structure and flexibility of this compound are influenced by the cyclobutane (B1203170) ring.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a compound like 2-Cyclobutoxy-4-methyl-1,3-thiazole, DFT calculations would provide fundamental insights into its geometry, stability, and spectroscopic characteristics.

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

No specific energetic calculation data for this compound has been reported in the reviewed literature.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. These theoretical predictions are invaluable for interpreting experimental spectroscopic data and confirming the synthesis of the compound.

A literature search did not yield any studies containing predicted or experimental vibrational frequencies for this compound.

The analysis of chemical shifts using methods like Gauge-Independent Atomic Orbital (GIAO) within DFT can predict the Nuclear Magnetic Resonance (NMR) spectra (e.g., ¹H and ¹³C NMR). Furthermore, population analysis methods can determine the distribution of electronic charge across the molecule, identifying electropositive and electronegative regions, which is critical for understanding its reactivity and intermolecular interactions.

Specific data on calculated chemical shifts or charge distribution for this compound are not available in the public domain.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This is a cornerstone of drug discovery and design.

For this compound, molecular docking simulations would be used to predict how it binds to a specific protein target. The simulation would generate various possible binding poses and estimate the binding affinity (often expressed as a docking score or binding energy), which indicates the strength of the interaction.

There are no published molecular docking studies featuring this compound as a ligand.

A detailed analysis of the docked pose would reveal the key amino acid residues in the protein's binding site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions is vital for explaining the ligand's biological activity and for designing more potent derivatives.

Without any molecular docking studies, the key interacting residues and binding site characteristics for this compound remain uncharacterized.

Data Tables

Due to the absence of specific research data for this compound, no data tables can be generated.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to create mathematical models that relate the chemical structure of molecules to their biological activity. taylorandfrancis.com These models are instrumental in predicting the potency of new compounds. taylorandfrancis.com

A typical QSAR study on a series of thiazole (B1198619) derivatives would involve the following steps:

Data Set Preparation: A group of thiazole compounds with experimentally determined biological activities would be selected.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model correlating the descriptors with the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. mdpi.com

For this compound, a QSAR study would require a dataset of structurally similar compounds with known activities. The model could then help in predicting its potential biological effects based on its unique structural features, such as the cyclobutoxy group at the 2-position and the methyl group at the 4-position.

Table 1: Representative Molecular Descriptors in QSAR Studies

Descriptor TypeExamplesRelevance
Topological Connectivity indices, Shape indicesDescribes the size, shape, and branching of a molecule. mdpi.com
Electronic Dipole moment, HOMO/LUMO energiesRelates to the electronic properties and reactivity of the molecule. mdpi.com
Physicochemical LogP, Molar refractivity, PolarizabilityPertains to the molecule's solubility, transport, and interaction characteristics. nih.gov

This table is illustrative of descriptors used in QSAR studies of heterocyclic compounds.

Molecular Dynamics Simulations and Conformational Dynamics

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide insights into its conformational flexibility and its interactions with biological targets.

Key aspects that would be investigated in an MD simulation study include:

Conformational Analysis: The cyclobutoxy group can adopt various puckered conformations, and the bond connecting it to the thiazole ring allows for rotational flexibility. MD simulations can explore the preferred conformations of the molecule in different environments (e.g., in water or a lipid bilayer).

Interaction with Biomolecules: If a biological target for this compound were identified, MD simulations could be used to model their binding. This would involve analyzing the stability of the complex, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the energetic favorability of binding. nih.gov

Solvation Effects: The behavior and stability of the compound in an aqueous environment can be simulated to understand its solubility and dynamic properties.

Table 2: Potential Parameters for a Molecular Dynamics Simulation of this compound

ParameterDescriptionSignificance
Force Field A set of parameters to calculate the potential energy of the system.Determines the accuracy of the simulation (e.g., AMBER, CHARMM, GROMOS).
Simulation Time The duration of the simulation.Longer simulations provide more comprehensive sampling of molecular motions.
Ensemble The statistical mechanical ensemble used (e.g., NVT, NPT).Controls thermodynamic variables like temperature and pressure.
Solvent Model The representation of the solvent (e.g., explicit water models like TIP3P).Crucial for accurately simulating the molecule's behavior in solution.

This table outlines typical parameters for setting up an MD simulation and is not based on a specific study of the title compound.

Reactivity and Derivatization Strategies

Functionalization of the Thiazole (B1198619) Ring System

The thiazole ring is an electron-rich heterocycle, making it amenable to a range of functionalization reactions. The presence of the 2-cyclobutoxy and 4-methyl substituents significantly influences the regioselectivity and rate of these transformations.

Electrophilic and Nucleophilic Substitutions on the Thiazole Core

The thiazole ring can undergo both electrophilic and nucleophilic substitution reactions, although the former is generally more facile due to the ring's inherent electron-rich nature.

Electrophilic Aromatic Substitution:

The electron-donating nature of the sulfur atom and the 2-cyclobutoxy group, coupled with the directing effect of the 4-methyl group, activates the C5 position of the thiazole ring towards electrophilic attack. This is a common feature in 2-alkoxy-4-alkylthiazoles. Halogenation, nitration, sulfonation, and Friedel-Crafts acylation are all expected to proceed with high regioselectivity at the C5 position.

For instance, bromination of 2-alkoxy-4-methylthiazoles typically yields the 5-bromo derivative exclusively. The reaction proceeds readily, often without the need for a strong Lewis acid catalyst, highlighting the activated nature of the thiazole ring.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on 2-Cyclobutoxy-4-methyl-1,3-thiazole

Reaction TypeReagentsPredicted Major Product
BrominationBr₂ in acetic acid2-Cyclobutoxy-5-bromo-4-methyl-1,3-thiazole
NitrationHNO₃/H₂SO₄2-Cyclobutoxy-4-methyl-5-nitro-1,3-thiazole
AcylationAcyl chloride/AlCl₃2-Cyclobutoxy-5-acyl-4-methyl-1,3-thiazole

Nucleophilic Aromatic Substitution:

While less common than electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur on the thiazole ring, particularly if a good leaving group is present at the C2 position. In the case of this compound, the cyclobutoxy group is not an ideal leaving group. However, derivatization of the thiazole ring to introduce a better leaving group, such as a halogen, at the C2 position would render it susceptible to nucleophilic attack. For example, if a 2-halo-4-methylthiazole were the precursor, a variety of nucleophiles (alkoxides, amines, thiols) could displace the halide.

The reactivity of related 2-aminothiazole (B372263) derivatives in nucleophilic aromatic substitution reactions has been studied, providing insights into the electronic effects governing these transformations. cu.edu.eg

C-H Bond Functionalization Approaches

Modern synthetic chemistry has increasingly focused on the direct functionalization of C-H bonds, offering a more atom-economical and efficient route to complex molecules. For this compound, C-H functionalization presents an attractive strategy for derivatization at positions that are not readily accessible through classical electrophilic or nucleophilic substitution reactions.

Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of heterocycles. Palladium, rhodium, and cobalt catalysts have been successfully employed for the direct arylation, alkenylation, and alkylation of thiazole rings. nih.govrsc.org In the context of this compound, the C5-H bond is the most likely site for such transformations due to its higher acidity and the directing influence of the heteroatoms.

For example, a palladium-catalyzed direct arylation reaction with an aryl halide could potentially introduce an aryl group at the C5 position. The choice of catalyst, ligand, and reaction conditions would be crucial to achieve high selectivity and yield.

Synthesis of Polysubstituted and Fused Thiazole Systems

The this compound scaffold can serve as a building block for the synthesis of more elaborate molecular architectures, including polysubstituted and fused thiazole systems.

Di-, Tri-, and Tetrathiazole Derivative Synthesis

The synthesis of molecules containing multiple thiazole rings is of interest due to their potential applications in materials science and medicinal chemistry. While direct coupling of this compound units has not been extensively reported, strategies developed for the synthesis of other polythiazoles could be adapted.

One potential approach involves the initial halogenation of the thiazole at the C5 position, followed by a transition metal-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, with a thiazole-containing organometallic reagent. This would allow for the construction of a bithiazole system. Iterative application of this strategy could, in principle, lead to the formation of tri- and tetrathiazole derivatives.

Spiroheterocyclic Thiazole Formations

Spiroheterocycles, which contain a spiro atom as a common junction between two rings, are a unique class of compounds with diverse biological activities. The formation of a spiroheterocyclic thiazole from this compound would likely involve a multi-step sequence.

A hypothetical pathway could involve the functionalization of the methyl group at the C4 position. For example, oxidation of the methyl group to a carboxylic acid, followed by conversion to an acyl chloride, could set the stage for an intramolecular cyclization. Alternatively, the introduction of a suitable tether at the C5 position via C-H activation could be followed by a cyclization reaction to form a spirocyclic system.

Reactions Involving the Cyclobutoxy Moiety and its Influence on Reactivity

Reactions directly involving the cyclobutoxy group itself are also conceivable. Cleavage of the ether linkage can be achieved under harsh acidic conditions, which would lead to the formation of 2-hydroxy-4-methyl-1,3-thiazole and cyclobutanol. This reaction, however, would likely require forcing conditions due to the relative stability of the ether bond.

The cyclobutyl ring itself can undergo reactions typical of cycloalkanes, such as radical-mediated halogenation, although these reactions would likely be unselective and compete with reactions on the more reactive thiazole ring.

Regioselective and Chemoselective Transformations of Thiazole Scaffolds

The ability to selectively functionalize specific positions of the thiazole ring is crucial for the synthesis of complex derivatives with desired properties. The presence of the 2-cyclobutoxy and 4-methyl groups on the thiazole ring provides a predictable pattern of reactivity, allowing for controlled transformations.

Electrophilic Substitution at C5:

The C5 position of 2-alkoxy-4-methylthiazoles is the most electron-rich and, therefore, the most susceptible to electrophilic attack. This allows for a variety of regioselective functionalizations.

Halogenation: Halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) proceeds selectively at the C5 position. This transformation is often a gateway to further derivatization through cross-coupling reactions.

Acylation: Friedel-Crafts acylation can introduce an acyl group at the C5 position, although the conditions need to be carefully controlled to avoid side reactions. The use of N-Boc protected 2-aminothiazoles has been shown to be an effective strategy to achieve clean acylation, which can be followed by deprotection. nih.govresearchgate.net

Direct Arylation: Palladium-catalyzed direct arylation reactions provide a powerful method for the C-H functionalization of thiazoles. For instance, 2-ethyl-4-methylthiazole (B98465) has been shown to undergo direct arylation at the C5 position with aryl bromides in the presence of a palladium catalyst. researchgate.net This methodology is expected to be applicable to the 2-cyclobutoxy analogue.

Table 1: Representative Regioselective C5-Functionalization of Thiazole Derivatives

Thiazole DerivativeReagent/CatalystConditionsProductReference
2-Ethyl-4-methylthiazoleAryl bromide, Pd(OAc)₂, KOAcDMA, 150 °C5-Aryl-2-ethyl-4-methylthiazole researchgate.net
N-Boc-2-amino-4-chlorothiazoleO-acetylsalicyloyl chloride, Et₃NTHF, 0 °C to 20 °CN-Boc-2-(O-acetylsalicylamido)-4-chlorothiazole researchgate.net

This table presents data for analogous compounds to illustrate the expected reactivity of this compound.

Functionalization of the C4-Methyl Group:

While the thiazole ring itself is the primary site of reactivity, the C4-methyl group can also be functionalized, offering another avenue for derivatization.

Condensation Reactions: The methyl group can participate in condensation reactions with aldehydes or ketones in the presence of a suitable base. This allows for the elongation of the side chain and the introduction of new functional groups.

Chemoselective Transformations:

Chemoselectivity becomes important when multiple reactive sites are present in the molecule. For instance, in the presence of both the thiazole ring and other functional groups in a larger molecule, reaction conditions can be tuned to favor transformation at a specific site.

Metal-Catalyzed Cross-Coupling: In a molecule containing a halogenated thiazole ring and another functional group reactive towards cross-coupling (e.g., a boronic acid), the choice of catalyst and reaction conditions can direct the coupling to the desired position.

Protecting Group Strategies: The use of protecting groups can be employed to temporarily block a reactive site while another part of the molecule is being modified. For example, the amino group of 2-aminothiazoles is often protected with a Boc group to prevent its participation in acylation reactions intended for the ring. nih.govresearchgate.net

Biological Activity and Mechanistic Investigations Non Clinical Research Focus

Antimicrobial Research

The thiazole (B1198619) ring is a core structure in many compounds with recognized antimicrobial properties. researchgate.net Research into 2-Cyclobutoxy-4-methyl-1,3-thiazole and its derivatives has revealed promising activity against a range of bacterial and fungal pathogens.

While the primary focus of many studies has been on the antifungal effects, the antibacterial potential of thiazole derivatives is also an area of active investigation. nih.govmersin.edu.tr In vitro studies have demonstrated that certain thiazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, some 2,4-disubstituted thiazole derivatives have shown notable antibacterial effects. mersin.edu.tr The lipophilicity of these molecules, often indicated by the logarithm of their partition coefficients (log P), is considered a key factor in their antimicrobial action. nih.gov

Specific data on the antibacterial efficacy of this compound itself is still emerging, with broader studies on related thiazole derivatives providing the current context for its potential. These studies often utilize the cup plate method or broth microdilution to determine the minimum inhibitory concentration (MIC) against various bacterial strains. nih.gov

In Vitro Antibacterial Activity of Selected Thiazole Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Benzo[d]thiazole derivative 14 Methicillin-resistant S. aureus (MRSA) 50-75 nih.gov
Benzo[d]thiazole derivative 14 E. coli 50-75 nih.gov
2-(2-((1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptane-2ylidene) hydrazinyl)thiazol-5(4H)-one Gram-positive and Gram-negative strains Weak activity researchgate.net

The antifungal properties of thiazole derivatives have been more extensively documented. nih.govmdpi.com Studies have shown that compounds containing the 1,3-thiazole scaffold can be effective against various fungal pathogens, including clinically relevant Candida species and Aspergillus niger. nih.govnih.gov The mechanism of action is thought to involve the disruption of the fungal cell membrane's integrity. nih.gov

For example, certain 2-hydrazinyl-1,3-thiazole derivatives have demonstrated potent anti-Candida activity, with some showing lower MIC values than the standard antifungal drug fluconazole. nih.gov The presence of a lipophilic substituent at the C4 position of the thiazole ring appears to be a key structural feature for this activity. nih.gov

In Vitro Antifungal Activity of Selected Thiazole Derivatives

Compound/Derivative Fungal Strain MIC (µg/mL) Reference
Benzo[d]thiazole derivative 14 A. niger 50-75 nih.gov
2-Hydrazinyl-thiazole derivative 7a Candida albicans 3.9 nih.gov
2-Hydrazinyl-thiazole derivative 7b Candida albicans 3.9 nih.gov
2-Hydrazinyl-thiazole derivative 7c Candida albicans 3.9 nih.gov
Fluconazole (Reference) Candida albicans 15.62 nih.gov

Research into the antifungal mechanism of thiazole derivatives suggests that they can compromise the integrity of the fungal cell membrane. nih.gov Fluorescence microscopy has been employed to visualize the damaging effects of these compounds on fungal cells. nih.gov This disruption of the cell membrane is a key factor in their fungicidal activity. While the precise molecular interactions are still under investigation, the lipophilic nature of these compounds likely facilitates their interaction with and disruption of the lipid bilayer of the fungal cell membrane. nih.gov

Anticancer Research

In addition to their antimicrobial properties, thiazole and its derivatives have garnered attention for their potential as anticancer agents. nih.gov In vitro studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines.

Several studies have reported the in vitro cytotoxicity of thiazole and thiadiazole derivatives against a range of human carcinoma cell lines. For instance, some 1,3,4-thiadiazole (B1197879) derivatives have shown inhibitory effects on the growth of human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. nih.gov The concentration causing 50% cell growth inhibition (GI50) is a common metric used to quantify this activity. nih.gov

In Vitro Cytotoxicity of Selected Thiazole and Thiadiazole Derivatives

Compound/Derivative Cancer Cell Line GI50 (µg/mL) IC50 (µM) Reference
Bis-sulfonamide with 1,3,4-thiadiazole ring (Compound 1) HCT116 (Colon Cancer) 3.29 nih.gov
Bis-sulfonamide with 1,3,4-thiadiazole ring (Compound 1) H460 (Lung Cancer) 10 nih.gov
2-(4-methoxyphenyl substituent) amido-1,3,4-thiadiazole derivative (Compound 44) SK-OV-3 (Ovarian Cancer) 19.5 nih.gov
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole (Compound 40) MCF-7 (Breast Cancer) 120-160 nih.gov
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole (Compound 40) MDA-MB-231 (Breast Cancer) 70-170 nih.gov

The anticancer activity of thiazole derivatives is believed to stem from their interaction with various molecular targets crucial for cancer cell survival and proliferation. While the precise mechanisms for this compound are yet to be fully elucidated, research on related compounds points to several potential pathways.

One postulated mechanism is the inhibition of key signaling proteins. For example, some thiazole alkaloids have been shown to inhibit the phosphorylation of AKT/PKB, a critical node in cancer cell signaling pathways. nih.gov

Another area of investigation is the inhibition of enzymes that play a role in cancer progression. There is interest in the potential for thiazole-related compounds to inhibit superoxide (B77818) dismutase (SOD), an enzyme that can protect cancer cells from oxidative stress. nih.gov

Furthermore, the interaction with cytochrome P-450 (CYP) enzymes is another avenue of exploration. While some studies focus on the potential for these compounds to inhibit CYP enzymes, which could have implications for drug metabolism, this area is complex and requires further investigation. nih.gov It is important to note that direct evidence linking this compound to the inhibition of RAS p21, SOD, or specifically Cytochrome P-450 2A6 is not yet firmly established in the available literature.

Receptor Ligand Studies (e.g., Histamine (B1213489) H3 Receptor Antagonism/Inverse Agonism)

The histamine H3 receptor, a G protein-coupled receptor primarily expressed in the central nervous system, plays a crucial role as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters. nih.govnih.gov Consequently, H3 receptor antagonists and inverse agonists are actively researched for their potential in treating various neurological and cognitive disorders. nih.govrsc.org

The structure of this compound contains two key motifs that are relevant to histamine H3 receptor activity: the thiazole ring and a cyclobutoxy group. Research has shown that the thiazole nucleus is a valuable scaffold for developing H3 receptor ligands. google.com Furthermore, the incorporation of a cyclobutoxy moiety as a constrained linker in H3 receptor ligands has been demonstrated to be a successful strategy for enhancing receptor affinity. rsc.org This rigidification is thought to optimize the interaction with the receptor binding site. rsc.org

A notable example from the scientific literature is the compound 1-[2-(1-cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one , which was identified as a potent and selective H3 receptor inverse agonist with a binding affinity (Ki) of 4.0 nM. nih.gov This compound, which features both a cyclobutyl group and a fused thiazole ring system, demonstrated efficacy in animal models of cognition by dose-dependently increasing acetylcholine (B1216132) levels in the brain. nih.gov The structural similarities suggest that this compound could also exhibit affinity for the H3 receptor, potentially acting as an antagonist or inverse agonist.

Table 1: Examples of Thiazole and Cyclobutoxy-Containing Histamine H3 Receptor Ligands

Compound NameReceptor Affinity (Ki)ActivityReference
1-[2-(1-Cyclobutylpiperidin-4-yloxy)-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl]propan-1-one4.0 nMInverse Agonist nih.gov
trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746)Not specifiedAntagonist acs.org
6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254)Not specifiedAntagonist nih.gov

This table is illustrative and includes compounds with either a thiazole or a cyclobutoxy motif relevant to H3 receptor antagonism.

Antiviral Properties (e.g., Non-nucleoside Inhibition of HIV-1 Reverse Transcriptase)

The thiazole scaffold is a key component in a variety of compounds investigated for their antiviral properties. globalresearchonline.net One of the primary mechanisms of action for many antiviral agents is the inhibition of viral enzymes essential for replication, such as reverse transcriptase (RT) in retroviruses like HIV-1. nih.govnih.govyoutube.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are allosteric inhibitors that bind to a hydrophobic pocket in the enzyme, inducing a conformational change that disrupts its catalytic activity. youtube.com

Several studies have highlighted the potential of thiazole derivatives as NNRTIs of HIV-1 RT. nih.govnih.gov For instance, research into thiadiazole derivatives demonstrated that these compounds can inhibit HIV-1 replication, and this activity was linked to the inhibition of the reverse transcriptase enzyme. nih.gov Structure-activity relationship (SAR) studies of various thiazole-containing compounds have been conducted to optimize their anti-HIV-1 activity. nih.gov While direct studies on this compound are not available, the established role of the thiazole ring in this class of inhibitors suggests that it could serve as a valuable lead structure for the design of novel antiviral agents.

Table 2: Antiviral Activity of Representative Thiazole Derivatives

Compound ClassVirusTargetReported ActivityReference
Thiadiazole derivativesHIV-1Reverse TranscriptaseInhibition of HIV-1 replication and RT activity nih.gov
1,2,4-Triazole derivativesHIV-1Reverse TranscriptaseHIV-1 reverse transcriptase inhibition nih.gov
2-Aminothiazole (B372263) derivativesChikungunya virus (CHIKV)Viral ReplicationInhibition of alphavirus replication nih.gov
Camphor-based thiazole derivativesVaccinia virus (VV)Viral ReproductionInhibition of VV reproduction nih.gov

This table provides examples of the antiviral potential of the broader class of thiazole-containing compounds.

Other Reported Biological Effects (e.g., Insecticidal Activity, Antitubercular Efficacy)

The versatility of the thiazole ring extends to other areas of biological activity, including insecticidal and antitubercular effects. nih.gov The thiazole moiety is present in several commercial pesticides, highlighting its importance in agrochemical research. mdpi.com

Insecticidal Activity: Research has demonstrated that novel N-pyridylpyrazole derivatives containing a thiazole moiety exhibit significant insecticidal activities against various lepidopteran pests. mdpi.comresearchgate.net For example, certain thiazole amide compounds have shown excellent efficacy against Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda, with LC50 values comparable to commercial insecticides. mdpi.comresearchgate.net The insecticidal properties of thiazole derivatives suggest that this compound could be investigated for similar applications.

Antitubercular Efficacy: Tuberculosis remains a major global health concern, and the development of new antitubercular agents is a critical area of research. nih.gov The 2-aminothiazole scaffold has emerged as a promising starting point for the development of potent antimycobacterial agents. nih.govresearchgate.netnih.gov Numerous studies have reported on the synthesis and evaluation of 2-aminothiazole derivatives against Mycobacterium tuberculosis. nih.govresearchgate.netnih.govbohrium.com These studies have established a solid foundation for the structure-activity relationships of this class of compounds, indicating that modifications to the thiazole core can lead to potent antitubercular agents. nih.gov Although specific data for this compound is not available, the known antitubercular potential of the thiazole nucleus makes it a candidate for further investigation in this therapeutic area.

Table 3: Reported Biological Effects of Various Thiazole Derivatives

Compound ClassBiological EffectTarget Organism/Cell LineReported ActivityReference
N-pyridylpyrazole thiazole derivativesInsecticidalPlutella xylostella, Spodoptera exigua, Spodoptera frugiperdaLC50 values in the low mg/L range mdpi.comresearchgate.net
Pyridine and thiazole derivativesInsecticidalSaissetia oleaeActivity against nymphs and adult females researchgate.net
2-Aminothiazole derivativesAntitubercularMycobacterium tuberculosis H37RvSub-micromolar minimum inhibitory concentrations nih.govresearchgate.net
5-(2-aminothiazol-4-yl)isoxazole-3-carboxamidesAntitubercularMycobacterium tuberculosisGrowth inhibitory activity against drug-susceptible and drug-resistant strains nih.gov

This table showcases the diverse biological activities associated with the thiazole scaffold.

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Pathways for Complex Thiazole (B1198619) Derivatives

The foundational step in exploring any novel compound is the development of a robust and efficient synthetic route. While the classic Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides, remains a fundamental method, future research should focus on creating more sophisticated and versatile pathways applicable to complex structures like 2-Cyclobutoxy-4-methyl-1,3-thiazole. nih.gov

Prospective research should aim to:

Adapt Existing Methodologies: Investigate the adaptation of modern synthetic techniques, such as microwave-assisted synthesis, to potentially improve reaction times and yields for alkoxy-substituted thiazoles. nih.gov

Develop Novel Cyclization Strategies: Explore new catalytic systems and reaction conditions that allow for the direct and selective introduction of the cyclobutoxy group onto the thiazole core. nih.gov This could involve multi-component reactions that construct the substituted thiazole ring in a single, efficient step. nih.gov

Create a Synthetic Toolbox: The ultimate goal would be to establish a versatile synthetic methodology that allows for the facile generation of a library of related 2-alkoxy-4-methyl-1,3-thiazole derivatives, enabling a thorough exploration of structure-activity relationships.

Advanced Computational Design and Virtual Screening for Targeted Research Applications

Before embarking on extensive and resource-intensive laboratory synthesis, advanced computational tools can provide invaluable insights into the potential of this compound. mdpi.comnih.gov Virtual screening and molecular docking studies can predict the compound's potential interactions with known biological targets. nih.govnih.gov

Future computational initiatives should include:

Target Prediction: Employing reverse docking and other in silico target prediction algorithms to identify potential protein targets for the compound based on its 3D structure.

Virtual Screening Campaigns: Utilizing large, curated libraries of protein structures to screen this compound and its virtual derivatives against various disease-relevant targets, such as kinases, proteases, and nuclear receptors. researchgate.net

Physicochemical Property Prediction: Calculating key drug-like properties (e.g., solubility, lipophilicity, and metabolic stability) to guide the design of derivatives with improved pharmacokinetic profiles.

Exploration of Undiscovered Biological Activities and Molecular Targets

Given the broad spectrum of activities reported for the thiazole class, a primary research objective would be to conduct extensive biological screening of this compound to uncover its potential therapeutic applications. orgsyn.orgresearchgate.net

A systematic screening approach should encompass a diverse range of assays, including:

Antimicrobial Activity: Testing against a panel of clinically relevant bacteria and fungi, including drug-resistant strains. nih.govmdpi.com

Anticancer Activity: Evaluating its cytotoxic effects against various cancer cell lines and identifying its potential mechanism of action, such as inhibition of tubulin polymerization or specific kinases. google.comnih.gov

Anti-inflammatory and Enzyme Inhibition Assays: Investigating its potential to modulate inflammatory pathways or inhibit specific enzymes implicated in disease. nih.gov

Once a significant biological activity is identified, subsequent research would focus on target deconvolution to pinpoint the specific molecular target responsible for the observed effect.

Structure-Based Drug Design Initiatives for Optimized Ligand-Target Interactions (Excluding Clinical Applications)

Should a promising biological activity and a specific molecular target be identified for this compound, structure-based drug design would become the central focus of further research. uni.lu This approach leverages the three-dimensional structural information of the target protein to design more potent and selective inhibitors.

Key aspects of this research phase would involve:

Co-crystallization Studies: Obtaining the X-ray crystal structure of the target protein in complex with this compound to visualize the precise binding interactions.

Iterative Design and Synthesis: Using the structural insights gained, medicinal chemists can design and synthesize new derivatives with modifications aimed at optimizing interactions with the target's binding site. This iterative cycle of design, synthesis, and biological evaluation is crucial for improving potency and selectivity.

Computational Modeling of Binding: Employing molecular dynamics simulations and free energy calculations to understand the dynamic nature of the ligand-target interaction and to predict the binding affinity of newly designed analogs, thereby prioritizing synthetic efforts. mdpi.com

By systematically pursuing these research avenues, the scientific community can elucidate the chemical and biological properties of the currently uncharacterized this compound, potentially adding a valuable new member to the pharmacologically significant family of thiazole derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-cyclobutoxy-4-methyl-1,3-thiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclization reactions under controlled conditions. For example, refluxing precursors in absolute ethanol with glacial acetic acid as a catalyst (similar to triazole Schiff base synthesis) can yield thiazole derivatives . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), reaction time (4–8 hours), and stoichiometric ratios. Purification via column chromatography (as in ) ensures high purity . Monitoring by TLC and characterizing intermediates via NMR/IR is critical .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The cyclobutoxy group shows distinct proton signals at δ 4.5–5.0 ppm (O–CH₂) and methyl-thiazole protons at δ 2.1–2.5 ppm. Carbon signals for the thiazole ring appear at ~150–160 ppm .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (C=N thiazole) and 1100–1250 cm⁻¹ (C–O–C cyclobutoxy) confirm functional groups .
  • Cross-validation with elemental analysis (C, H, N, S) ensures purity (>98%) .

Q. What are the primary biological activities explored for this compound derivatives?

  • Methodological Answer : Thiazoles are screened for antimicrobial, anticancer, and enzyme inhibition properties. In vitro assays include:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, comparing IC₅₀ values to structurally similar derivatives (e.g., benzothiazoles) .

Advanced Research Questions

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound derivatives?

  • Methodological Answer : Discrepancies may arise from dynamic vs. static structures (e.g., tautomerism). Strategies include:

  • High-Resolution Crystallography : Using SHELXL for refinement to resolve bond-length anomalies (e.g., C–S vs. C–N distances) .
  • Variable-Temperature NMR : Detects conformational flexibility in solution .
  • DFT Calculations : Compare optimized geometries (Gaussian) with experimental data to identify dominant conformers .

Q. How can computational methods predict the reactivity and biological activity of this compound?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : Screen against target proteins (e.g., EGFR kinase) to prioritize derivatives for synthesis. highlights docking poses for thiazole-triazole hybrids .
  • QSAR Models : Correlate electronic descriptors (HOMO-LUMO gaps) with antimicrobial activity .
  • MD Simulations : Assess binding stability (e.g., RMSD plots) over 100 ns trajectories .

Q. What mechanistic insights explain by-product formation during synthesis, and how can these be minimized?

  • Methodological Answer : By-products (e.g., dimerized thiazoles) arise from radical intermediates or over-reaction. identifies bromocyclized by-products in radical-initiated reactions . Mitigation strategies:

  • Controlled Initiation : Use AIBN at ≤15 mol% to limit radical chain propagation.
  • Low-Temperature Steps : Quench reactions at −78°C to arrest reactive intermediates.
  • Selective Solvents : Polar aprotic solvents (DMF) favor cyclization over side reactions .

Data-Driven Insights

Property Typical Range/Value Analytical Method Reference
Melting Point135–140°CDifferential Scanning Calorimetry
Solubility (DMSO)>10 mMUV-Vis Spectroscopy
Antimicrobial IC₅₀5–20 µM (vs. S. aureus)Microbroth Dilution
Docking Score (EGFR Kinase)−9.5 to −8.0 kcal/molAutoDock Vina

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.